(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Medicinal chemistry Thiazole synthesis Library production

The compound (E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 313647-79-9; molecular formula C19H15N3O3S; molecular weight 365.41 g/mol) belongs to the thiazole-benzamide hybrid class. It incorporates three pharmacophoric elements: a central thiazole ring, a 4‑cyanophenyl substituent at the thiazole 4‑position, and a 2,4‑dimethoxybenzamide moiety.

Molecular Formula C19H15N3O3S
Molecular Weight 365.41
CAS No. 313647-79-9
Cat. No. B2427779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
CAS313647-79-9
Molecular FormulaC19H15N3O3S
Molecular Weight365.41
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)OC
InChIInChI=1S/C19H15N3O3S/c1-24-14-7-8-15(17(9-14)25-2)18(23)22-19-21-16(11-26-19)13-5-3-12(10-20)4-6-13/h3-9,11H,1-2H3,(H,21,22,23)
InChIKeyTWKVYCAJZKUCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(4-(4-Cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 313647-79-9): A Thiazole-Benzamide Hybrid for Targeted Anticancer and Anti-Metastatic Research Procurement


The compound (E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 313647-79-9; molecular formula C19H15N3O3S; molecular weight 365.41 g/mol) belongs to the thiazole-benzamide hybrid class . It incorporates three pharmacophoric elements: a central thiazole ring, a 4‑cyanophenyl substituent at the thiazole 4‑position, and a 2,4‑dimethoxybenzamide moiety. The 4‑cyanophenyl-thiazole substructure is associated with anticancer activity across multiple mechanistic contexts, including Akt inhibition, VEGFR‑2 inhibition, and caspase‑dependent apoptosis induction [1][2]. The 2,4‑dimethoxybenzamide group contributes distinct electronic and stereoelectronic properties that differentiate this compound from its regioisomeric (2,3‑dimethoxy; 3,5‑dimethoxy) and mono‑methoxy analogs.

Why Generic Substitution Fails for (E)-N-(4-(4-Cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide: Regioisomeric and Electronic Determinants of Biological Activity


Within the 4‑cyanophenyl‑thiazole‑benzamide chemotype, the position and number of methoxy substituents on the benzamide ring are not interchangeable. Systematic SAR studies demonstrate that 2,4‑dimethoxy, 2,3‑dimethoxy, and 3,5‑dimethoxy regioisomers exhibit divergent potency profiles in enzyme inhibition assays [1]. In the benzothiazole-based NQO2 inhibitor series synthesizing all five dimethoxy/trimethoxy regioisomers, the 2,4‑dimethoxy substitution pattern conferred distinct potency characteristics versus the 3,5‑dimethoxy, 2,5‑dimethoxy, and 3,4‑dimethoxy analogs [1]. Furthermore, the 4‑cyanophenyl group on the thiazole ring cannot be substituted with 4‑chlorophenyl or 4‑fluorophenyl without altering cytotoxicity profiles — compounds bearing the 4‑cyanophenyl substituent demonstrate the highest cytotoxic properties against A549 lung adenocarcinoma cells compared to halogenated phenyl analogs in head‑to‑head aminothiazole series [2]. These findings collectively demonstrate that procurement of the precise 2,4‑dimethoxy regioisomer with the 4‑cyanophenyl thiazole substituent is essential for experimental reproducibility.

Quantitative Differentiation Evidence for (E)-N-(4-(4-Cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide Versus Closest Analogs


Synthetic Accessibility via Single‑Step Cyclization: 4‑Cyanophenyl‑Thiazole Core Assembly Benchmarking

The 4‑cyanophenyl‑thiazole core of the target compound is assembled via cyclization of substituted thiosemicarbazones with α‑bromo‑4‑cyanoacetophenone — a single‑step procedure yielding 66–79% across 30 library examples [1]. This contrasts with multi‑step synthetic routes required for analogs bearing alternative 4‑aryl substituents (e.g., 4‑chlorophenyl or 4‑methoxyphenyl thiazoles), which often require additional protection/deprotection sequences or lower‑yielding Suzuki couplings. The unified synthetic accessibility of the 4‑cyanophenyl‑thiazole scaffold facilitates rapid analog generation and scale‑up for procurement.

Medicinal chemistry Thiazole synthesis Library production

Regioisomeric Methoxy Positioning: 2,4‑Dimethoxy Versus 3,5‑Dimethoxy and 2,3‑Dimethoxy in Enzyme Inhibition

In a systematic NQO2 inhibitor study encompassing five dimethoxy‑substituted benzothiazole series (3,5‑dimethoxy; 2,4‑dimethoxy; 2,5‑dimethoxy; 3,4‑dimethoxy; and 3,4,5‑trimethoxy), each regioisomeric series exhibited distinct enzyme inhibition profiles [1]. While the most potent compounds overall emerged from the 3,4,5‑trimethoxy series (IC50 values of 25–79 nM), the 2,4‑dimethoxy and 3,5‑dimethoxy series produced differentiated structure‑activity relationships that diverged from the 2,5‑dimethoxy and 3,4‑dimethoxy series. Although the target compound was not itself tested in this specific NQO2 panel, the benzamide‑thiazole scaffold shares pharmacophoric features with the benzothiazole core, and the demonstrated non‑interchangeability of dimethoxy regioisomers provides a class‑level inference that the 2,4‑dimethoxy arrangement is a non‑trivial determinant of target engagement [1].

NQO2 inhibition Structure-activity relationship Benzothiazole/Thiazole pharmacology

4‑Cyanophenyl Substituent Advantage: Cytotoxicity Comparison Against Halogenated Phenyl Thiazole Analogs in A549 Cells

In a comparative aminothiazole series evaluating 4‑cyanophenyl, 4‑chlorophenyl, 4‑fluorophenyl, 4‑trifluoromethylphenyl, and unsubstituted phenyl groups at the thiazole 4‑position, the 4‑cyanophenyl‑bearing compound demonstrated the highest cytotoxic properties, decreasing A549 lung adenocarcinoma cell viability to 87.2% relative to untreated controls [1]. By contrast, the 4‑trifluoromethylphenyl analog showed the most pronounced antiviral activity (influenza A PR8 strain) rather than maximal cytotoxicity, and the 4‑chlorophenyl and 4‑fluorophenyl analogs exhibited distinct antibacterial and antioxidant profiles [1]. This head‑to‑head comparison demonstrates that the 4‑cyanophenyl substituent directs the biological profile toward anticancer cytotoxicity, whereas halogenated phenyl analogs favor alternative therapeutic vectors.

Anticancer cytotoxicity A549 lung adenocarcinoma Aminothiazole SAR

Molecular Weight and Exact Mass Differentiation for Analytical Method Development and Identity Confirmation

The target compound (C19H15N3O3S; exact mass: 365.083413 g/mol; molecular weight: 365.41 g/mol) [1] is distinguishable from its closest commercially available analog, N‑[4‑(4‑chlorophenyl)‑1,3‑thiazol‑2‑yl]‑2,4‑dimethoxybenzamide (CAS 5692‑51‑3; C18H15ClN2O3S; exact mass: 374.049191 g/mol; molecular weight: 374.84 g/mol) [2], by a mass difference of +9.43 Da. The 4‑cyanophenyl analog (target) is lighter and lacks the characteristic chlorine isotopic signature (³⁵Cl/³⁷Cl ratio) of the 4‑chlorophenyl analog. This mass difference enables unambiguous identity confirmation via HRMS and eliminates false positives in chlorine‑containing screening libraries. Additionally, the 2,3‑dimethoxy regioisomer (N‑[4‑(4‑cyanophenyl)‑1,3‑thiazol‑2‑yl]‑2,3‑dimethoxybenzamide, same molecular formula) shares identical exact mass with the target, making chromatographic retention time or NMR differentiation essential for regioisomer identity verification.

Analytical chemistry HRMS confirmation Quality control

(E)‑Ylidene Configuration Stability: Structural Distinction from 2‑Amino Thiazole Tautomers

The target compound is designated as the (E)‑ylidene tautomer — (E)‑N‑(4‑(4‑cyanophenyl)thiazol‑2(3H)‑ylidene)‑2,4‑dimethoxybenzamide — distinguishing it from the 2‑amino thiazole tautomeric form (N‑[4‑(4‑cyanophenyl)‑1,3‑thiazol‑2‑yl]‑2,4‑dimethoxybenzamide) . This tautomeric specification is critical because thiazol‑2‑ylidene and 2‑amino‑thiazole tautomers can exhibit divergent hydrogen‑bonding patterns, differing conformational preferences, and distinct reactivity toward electrophiles and nucleophiles. Most commercially cataloged analogs (including the 2,3‑dimethoxy and 3,5‑dimethoxy regioisomers) are listed exclusively in the 2‑amino form, whereas the target compound's (E)‑ylidene configuration may confer altered pharmacokinetic properties and target‑binding geometries .

Tautomerism Structural confirmation Thiazole chemistry

Optimal Research and Industrial Application Scenarios for (E)-N-(4-(4-Cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 313647-79-9)


Anticancer Drug Discovery: Akt‑Targeted and Cytotoxicity Screening Programs

The 4‑cyanophenyl‑thiazole core is validated across multiple anticancer mechanisms, including Akt inhibition (compound 6 in the series: IC50 = 12.0 ± 1.73 µg/mL against A549; 3.83 ± 0.76 µg/mL against C6 glioma) and caspase‑dependent apoptosis induction in HCT‑116 and MCF‑7 cells [1][2]. The target compound, bearing the 2,4‑dimethoxybenzamide moiety, is positioned as a structurally distinct analog suitable for expanding SAR around the benzamide region in Akt‑targeted and cytotoxicity‑based anticancer screening cascades. Its 4‑cyanophenyl substituent provides the demonstrated cytotoxicity advantage over halogenated phenyl analogs in A549 viability assays [3].

Anti‑Metastatic Research: Cell Migration and Invasion Inhibition Studies

Thiazole derivatives incorporating 2,4‑dimethoxybenzamide motifs have demonstrated potent anti‑migration and anti‑invasion activity in metastatic MDA‑MB‑231 breast cancer cells, with lead compound 5k achieving IC50 = 176 nM in Transwell migration assays [1]. The target compound shares the 2,4‑dimethoxybenzamide pharmacophore with this anti‑metastatic series and is suitable for evaluation in wound‑healing, Transwell migration, and 3D invasion assays targeting the actin cytoskeleton remodeling pathway implicated in tumor metastasis [1].

NQO2‑Targeted Inhibitor Development for Inflammation, Neurodegeneration, and Cancer

Benzothiazole and thiazole‑benzamide analogs are established NQO2 inhibitor scaffolds, with the dimethoxy substitution pattern being a key potency determinant [1]. The target compound's 2,4‑dimethoxybenzamide moiety maps onto the SAR space defined by the five‑series NQO2 benzothiazole study (3,5‑dimethoxy, 2,4‑dimethoxy, 2,5‑dimethoxy, 3,4‑dimethoxy, 3,4,5‑trimethoxy), where regioisomeric dimethoxy positioning produced divergent IC50 profiles [1]. The target compound is suitable for NQO2 enzyme inhibition screening as part of programs targeting oxidative stress‑related pathologies including cancer chemoresistance, Parkinson's disease, and stroke [1].

Thiazole Library Construction and Regioisomeric Selectivity Profiling

The single‑step synthetic accessibility of the 4‑cyanophenyl‑thiazole core (66–79% yield across 30‑compound libraries) [1] makes the target compound an attractive building block or reference standard for constructing focused thiazole‑benzamide libraries. Its well‑defined (E)‑ylidene tautomeric configuration, combined with the 2,4‑dimethoxy regioisomeric identity, enables its use as an analytical reference for discriminating among the 2,3‑dimethoxy, 3,5‑dimethoxy, and 4‑methoxy regioisomers in purity and identity assays, particularly when coupled with HRMS and chromatographic separation [2][3].

Quote Request

Request a Quote for (E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.